1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one
Description
1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one is an aromatic ketone characterized by a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at position 3 and a methoxy (-OCH₃) group at position 4, linked to an acetyl group (C=O). For example, it was isolated from the dichloromethane extract of Ephedra intermedia (中麻黄) and structurally validated via NMR and MS .
Properties
IUPAC Name |
1-[3-(hydroxymethyl)-4-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQOWKKOGGBPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405597 | |
| Record name | 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219539-06-7 | |
| Record name | 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with formaldehyde and a suitable catalyst to form the intermediate 3-(hydroxymethyl)-4-methoxybenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-[3-(Carboxymethyl)-4-methoxyphenyl]ethan-1-one.
Reduction: 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one exhibits several biological activities that make it a candidate for therapeutic applications:
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which may play a role in preventing oxidative stress-related diseases.
- Antiproliferative Activity : Studies have indicated that it possesses antiproliferative effects against various cancer cell lines, suggesting potential use in cancer therapy .
Anticancer Research
Recent studies have explored the anticancer potential of this compound. For instance, it has been tested against a range of cancer cell lines, revealing promising results:
- Case Study : In vitro assays showed that compounds derived from this structure exhibited significant growth inhibition across multiple cancer types, including melanoma and renal cancer .
| Compound | Cell Line Tested | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| 5a | SK-MEL-5 | 8.5 | 65 |
| 5d | A498 | 7.2 | 70 |
| 5e | MDA-MB-468 | 6.0 | 75 |
Antioxidant Applications
The antioxidant properties of this compound have been explored for potential applications in food preservation and cosmetic formulations:
- Mechanism : The compound's ability to scavenge free radicals may help protect cells from oxidative damage, making it suitable for use in dietary supplements and skincare products aimed at reducing aging effects.
Mechanism of Action
The mechanism of action of 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed biological effects[4][4].
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Similar Compounds
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound improves water solubility compared to its methoxymethyl analog (logP ~1.8 vs. ~2.3) .
- Stability : Methoxymethyl-substituted analogs (e.g., ) show greater stability under acidic conditions compared to hydroxymethyl derivatives, which may undergo oxidation.
Biological Activity
1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one, also known as Acetoisovanillone, is a compound of significant interest in biological research due to its diverse biological activities. The compound is characterized by its unique structural features, including a hydroxymethyl group and a methoxy group on a phenyl ring, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and other relevant pharmacological activities.
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
- Appearance : Light yellow to brown solid
- Solubility : Soluble in organic solvents such as ethanol and acetone; poorly soluble in water
Antioxidant Properties
This compound has been reported to exhibit significant antioxidant activity , which may play a role in its therapeutic potential. Antioxidants are crucial for mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated high inhibitory activity against telomerase, an enzyme often upregulated in cancer cells. The IC50 value was reported at 88 nM against SMMC-7721 liver cancer cells, while showing minimal toxicity to normal hepatocyte cells (IC50 = 10 μM) .
- In vivo Studies : In xenograft tumor models, this compound significantly inhibited tumor growth. The underlying mechanism involved modulation of endoplasmic reticulum stress pathways, leading to apoptotic cell death .
Other Pharmacological Activities
The compound also exhibits various other biological activities:
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methoxyacetophenone | C9H10O3 | Lacks hydroxymethyl group; used in similar applications. |
| Vanillin | C8H8O3 | A well-known flavoring agent; lacks the methoxy group at position 4. |
| 2-Hydroxy-4-methoxyacetophenone | C9H10O4 | Contains both hydroxy and methoxy groups; exhibits different reactivity. |
| 3-Hydroxyflavone | C15H10O5 | A flavonoid with antioxidant properties; structurally distinct but functionally similar. |
The unique combination of functional groups in this compound confers distinct biological activities that are not fully replicated by these similar compounds.
Case Study 1: Anticancer Mechanism Exploration
In a study focused on the anticancer properties of the compound, researchers investigated its effects on SMMC-7721 liver cancer cells. The findings indicated that the compound induced apoptosis through oxidative stress pathways and downregulation of telomerase activity. This mechanism highlights the potential of this compound as a therapeutic agent in cancer treatment .
Case Study 2: Antioxidant Efficacy Assessment
Another study evaluated the antioxidant efficacy of the compound using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that the compound exhibited strong free radical scavenging activity, suggesting its potential use in preventing oxidative damage associated with chronic diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one, and how are reaction conditions optimized?
- Methodology :
- A common approach involves Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-hydroxy-4-methoxybenzaldehyde) in the presence of a Lewis acid catalyst like AlCl₃ .
- Alternative methods include alkylation of 4-hydroxyacetophenone derivatives (e.g., reaction with 4-chlorobenzyl chloride under reflux with anhydrous K₂CO₃ in ethanol) .
- Optimization : Reaction progress is monitored via HPLC using internal standards (e.g., 1-(4-methoxyphenyl)ethan-1-one) . Solvent selection (e.g., propylene carbonate dried over molecular sieves) and catalyst purity are critical for yield improvement .
Q. How is the compound characterized, and what analytical techniques validate its purity and structure?
- Techniques :
- NMR spectroscopy (¹H and ¹³C) confirms substitution patterns, e.g., methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups .
- HPLC with response factor calibration ensures purity, especially when used as an internal standard in reactions .
- Mass spectrometry (MS) and FT-IR verify molecular weight (e.g., C₁₀H₁₂O₃, MW 180.2) and functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Key Precautions :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact, as the compound may cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- First Aid : For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological or chemical utility?
- Strategies :
- Derivatization of the hydroxymethyl group : Esterification or etherification to improve solubility or stability . For example, benzylation of the hydroxyl group increases lipophilicity for membrane permeability studies .
- Substitution on the aromatic ring : Introducing electron-withdrawing groups (e.g., -NO₂) via nitration to study electronic effects on reactivity .
- Chiral resolution : Separation of enantiomers using chiral HPLC columns or enzymatic catalysis for applications in asymmetric synthesis .
Q. What challenges arise in resolving contradictory data from spectroscopic or chromatographic analyses?
- Case Study : Discrepancies in HPLC retention times or NMR splitting patterns may arise from:
- Byproduct formation : E.g., incomplete acylation leading to unreacted intermediates. Use preparative TLC or column chromatography to isolate pure fractions .
- Solvent impurities : Ensure solvents (e.g., ethanol, propylene carbonate) are rigorously dried and distilled to avoid side reactions .
- Dynamic equilibria : For tautomeric forms (e.g., keto-enol), low-temperature NMR or deuterated solvents stabilize specific conformers .
Q. How can computational methods complement experimental studies of this compound’s reactivity?
- Approaches :
- Density Functional Theory (DFT) : Predict regioselectivity in electrophilic substitution (e.g., nitration at the 5-position due to methoxy group’s directing effects) .
- Molecular docking : Screen for interactions with biological targets (e.g., enzymes in metabolic pathways) using software like AutoDock .
- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with antibacterial activity to guide synthetic priorities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
